molecular formula C11H20FNO2 B13013374 tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate CAS No. 2227205-89-0

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate

Cat. No.: B13013374
CAS No.: 2227205-89-0
M. Wt: 217.28 g/mol
InChI Key: ZEQJYYLAFDMFAN-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a fluorine substituent at the 5-position, and a methyl group at the 2-position of the piperidine ring. This structural motif is commonly employed in medicinal chemistry as a protective group for amines or as a scaffold for drug discovery due to its conformational rigidity and metabolic stability.

Properties

CAS No.

2227205-89-0

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

ZEQJYYLAFDMFAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-fluoro-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperidine-1-carboxylate derivatives include substituent positions (e.g., fluorine, methyl, amino, or heterocyclic groups) and functional group modifications (e.g., amides, dioxo groups). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate 5-F, 2-CH₃ (piperidine) C₁₁H₂₀FNO₂ 217.28 Not reported tert-butyl carbamate
Compound 5 () 2-((3,4-difluorophenyl)amino) C₁₇H₂₃F₂N₂O₂ 333.38 102–105 Aryl amino, carbamate
Compound 6 () 2-((N-phenylpropanamido)methyl) C₂₀H₃₀N₂O₃ 346.47 77 (liquid) Amide, carbamate
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate () 5-CH₃, 2,4-dioxo C₁₁H₁₇NO₄ 227.26 Not reported Dioxo, carbamate
tert-Butyl 4-hydroxy-4-(triazolyl-thio)piperidine-1-carboxylate () 4-OH, triazole-thio C₁₅H₂₃F₃N₄O₃S 404.43 Not reported Triazole, thioether, hydroxy

Key Observations:

  • Substituent Position and Polarity: The 5-fluoro and 2-methyl groups in the target compound confer moderate polarity compared to analogues with aryl amino (Compound 5) or dioxo groups (), which exhibit higher polarity and crystallinity .
  • Thermal Stability: Compounds with rigid substituents (e.g., aryl amino in Compound 5) show higher melting points (102–105°C), while flexible amides (Compound 6) or liquids () have lower thermal stability .

Spectroscopic and Structural Data

Table 2: Key Spectroscopic Features
Compound Name $^1$H NMR (δ, ppm) $^13$C NMR (δ, ppm) MS (m/z)
Compound 5 () 1.42 (s, 9H, tert-butyl) 155.2 (C=O) 333.4 [M+H]⁺
Compound 6 () 2.31 (t, 2H, CH₂CO) 172.8 (C=O, amide) 346.5 [M+H]⁺
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate () 1.48 (s, 9H, tert-butyl) 206.5 (C=O, dioxo) 227.3 [M+H]⁺

Insights:

  • The tert-butyl group consistently appears at δ ~1.4–1.5 ppm in $^1$H NMR across analogues .
  • Carbonyl signals vary significantly: carbamates (δ ~155 ppm), amides (δ ~172 ppm), and dioxo groups (δ ~206 ppm) .

Biological Activity

Introduction

Tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and the presence of a fluorine atom, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H18_{18}FNO2_2, with a molecular weight of approximately 229.28 g/mol. The compound's structure includes a tert-butyl group, a fluorinated methylpiperidine, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular Formula C12_{12}H18_{18}FNO2_2
Molecular Weight 229.28 g/mol
Functional Groups Tert-butyl, Fluorine, Carboxylate
Piperidine Ring Present

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine substitution enhances lipophilicity and can improve binding affinity to specific receptors or enzymes.

Key Mechanisms

  • Reversible Inhibition : Preliminary studies suggest that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways.
  • Target Engagement : Molecular docking studies indicate that this compound can effectively engage with target proteins, influencing their activity and downstream signaling pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the piperidine structure affect biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine at position 5 has been shown to enhance the potency of similar compounds against specific targets, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
  • Alkyl Chain Variations : Variations in the alkyl chains on the piperidine ring can modulate the compound's pharmacokinetic properties and selectivity for different biological targets.

Table 2: Comparative Biological Activities

Compound NameIC50_{50} (µM)Target
This compoundTBDMAGL
Benzoylpiperidine (similar structure)11.7MAGL
Piperazine derivatives27 - 68FAAH

Study 1: Inhibition of MAGL

In a study investigating the inhibition of MAGL, this compound exhibited promising results with an IC50_{50} value that suggests effective inhibition compared to other known inhibitors . This positions it as a potential candidate for further development in pain management therapies.

Study 2: Antiproliferative Activity

Another investigation highlighted the antiproliferative effects of similar piperidine derivatives on cancer cell lines. Compounds with structural similarities to this compound demonstrated IC50_{50} values ranging from 19.9 to 75.3 µM against various cancer cell lines . These findings indicate potential applications in oncology.

Study 3: Pharmacokinetics

Pharmacokinetic studies have shown that compounds within this class exhibit favorable absorption and distribution profiles in vivo, suggesting that modifications like fluorination can enhance bioavailability .

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